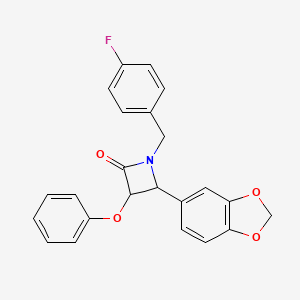
4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one
Vue d'ensemble
Description
4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one, also known as BFA-12, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BFA-12 belongs to the class of azetidinones, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one involves the inhibition of various molecular targets, including protein kinase B (AKT), mitogen-activated protein kinase (MAPK), and nuclear factor kappa B (NF-κB). These molecular targets are involved in various cellular processes, including cell proliferation, survival, and inflammation. By inhibiting these molecular targets, 4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one exerts its anti-cancer, neuroprotective, and anti-inflammatory activities.
Biochemical and Physiological Effects:
4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one has been shown to have various biochemical and physiological effects, including the modulation of gene expression, cell cycle regulation, and apoptosis induction. 4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one has also been shown to have antioxidant and anti-inflammatory effects, which contribute to its neuroprotective and anti-inflammatory activities.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one in lab experiments include its high potency and selectivity towards specific molecular targets. 4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one also has a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, the limitations of using 4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one in lab experiments include its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy. The synthesis of 4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one is also a complex process, which requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the research on 4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one. One potential direction is to investigate the synergistic effects of 4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one with other anti-cancer, neuroprotective, and anti-inflammatory agents. Another direction is to optimize the synthesis method of 4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one to improve its yield and pharmacokinetic properties. Furthermore, the in vivo efficacy and toxicity of 4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one need to be evaluated in preclinical studies before it can be considered for clinical trials. Overall, 4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one has significant potential for the development of novel therapeutics for cancer, neurodegenerative, and inflammatory diseases.
Applications De Recherche Scientifique
4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one has shown promising results in various scientific research applications, including cancer therapy, neuroprotection, and anti-inflammatory activities. In cancer therapy, 4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one exerts its anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. In neuroprotection, 4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one has been shown to protect neurons from oxidative stress and neurotoxicity, which are the underlying causes of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In anti-inflammatory activities, 4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are responsible for the development of inflammatory diseases such as rheumatoid arthritis and asthma.
Propriétés
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)methyl]-3-phenoxyazetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO4/c24-17-9-6-15(7-10-17)13-25-21(16-8-11-19-20(12-16)28-14-27-19)22(23(25)26)29-18-4-2-1-3-5-18/h1-12,21-22H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYVTYYRLVKIET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3C(C(=O)N3CC4=CC=C(C=C4)F)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



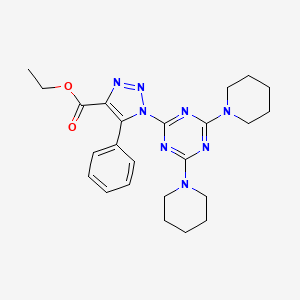
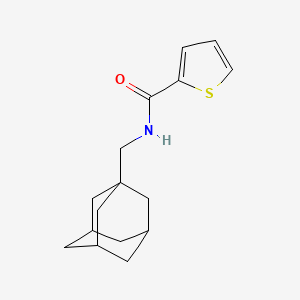
![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4303286.png)
![N-[4-benzoyl-5-methyl-2-oxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-chlorobenzamide](/img/structure/B4303289.png)
![N-[4-benzoyl-5-methyl-2-oxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-chlorobenzamide](/img/structure/B4303294.png)
![N-[4-benzoyl-5-methyl-2-oxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-fluorobenzamide](/img/structure/B4303298.png)
![2-[4-(9,10-dioxo-9,10-dihydroanthracen-1-yl)piperazin-1-yl]-N-isopropylacetamide](/img/structure/B4303300.png)
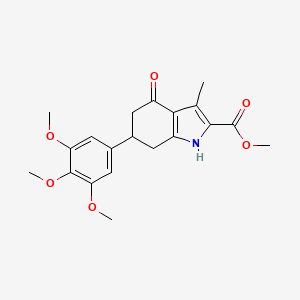
![4-(1,3-benzodioxol-5-yl)-3-(4-chlorophenoxy)-1-[2-(4-fluorophenyl)ethyl]azetidin-2-one](/img/structure/B4303313.png)


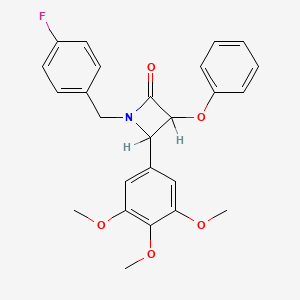
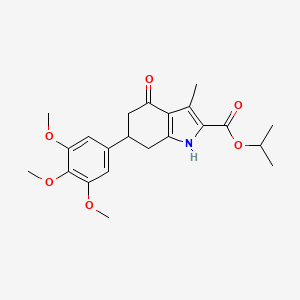
![4-(1,3-benzodioxol-5-yl)-3-(4-chlorophenoxy)-1-[2-(4-methoxyphenyl)ethyl]azetidin-2-one](/img/structure/B4303372.png)